Losartan-Verunreinigung 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Losartan Impurity 4 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying azido group reactivity and the synthesis of tetrazole derivatives. In biology and medicine, it is used to investigate the genotoxicity and mutagenicity of azido compounds, contributing to the development of safer pharmaceutical products .

Wirkmechanismus

- The AT1 receptor is involved in regulating blood pressure, fluid balance, and electrolyte homeostasis. By blocking this receptor, losartan impurity 4 prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II .

- Its affinity for the AT1 receptor is approximately 1000 times greater than for the AT2 receptor. By blocking AT1 receptors, it inhibits the vasoconstrictor effects of angiotensin II, leading to vasodilation and reduced blood pressure .

- The compound is excreted primarily in the urine, and its half-life is approximately 2 hours for losartan and 6-9 hours for E-3174 .

- These effects contribute to its antihypertensive properties and risk reduction for stroke and diabetic nephropathy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Losartan Impurity 4 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with angiotensin-converting enzyme (ACE) and angiotensin II type 1 receptor (AT1R), similar to losartan. These interactions can inhibit the binding of angiotensin II to AT1R, leading to vasodilation and reduced blood pressure. Additionally, Losartan Impurity 4 may interact with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .

Cellular Effects

Losartan Impurity 4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the renin-angiotensin system (RAS) by inhibiting the binding of angiotensin II to AT1R, leading to decreased vasoconstriction and aldosterone secretion. This can result in reduced blood pressure and improved cardiovascular function. Furthermore, Losartan Impurity 4 may impact the expression of genes involved in inflammation and oxidative stress, potentially offering protective effects against cardiovascular diseases .

Molecular Mechanism

The molecular mechanism of Losartan Impurity 4 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to AT1R, Losartan Impurity 4 prevents angiotensin II from exerting its vasoconstrictive effects. This inhibition leads to vasodilation and reduced blood pressure. Additionally, Losartan Impurity 4 may inhibit the activity of cytochrome P450 enzymes, affecting its own metabolism and that of other drugs. Changes in gene expression related to inflammation and oxidative stress further contribute to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Losartan Impurity 4 can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Losartan Impurity 4 is relatively stable under standard laboratory conditions, but its degradation products may have different biological activities. Long-term exposure to Losartan Impurity 4 has been associated with sustained inhibition of the RAS and potential protective effects against cardiovascular diseases .

Dosage Effects in Animal Models

The effects of Losartan Impurity 4 vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit the RAS and reduce blood pressure without significant adverse effects. At high doses, Losartan Impurity 4 may cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the protective effects are maximized at certain dosages, beyond which adverse effects become more prominent .

Metabolic Pathways

Losartan Impurity 4 is involved in metabolic pathways that include interactions with cytochrome P450 enzymes, such as CYP3A4, CYP2C9, and CYP2C10. These enzymes play a crucial role in the metabolism and clearance of Losartan Impurity 4 from the body. The compound may also affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of losartan and its impurities .

Transport and Distribution

Within cells and tissues, Losartan Impurity 4 is transported and distributed through interactions with transporters and binding proteins. It has been observed to bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization and accumulation in specific tissues can influence its biological activity and potential therapeutic effects .

Subcellular Localization

Losartan Impurity 4’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of Losartan Impurity 4 is crucial for elucidating its precise mechanisms of action and potential therapeutic applications .

Vorbereitungsmethoden

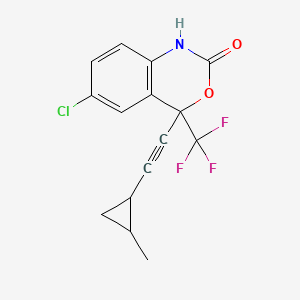

Synthetic Routes and Reaction Conditions: The synthesis of Losartan Impurity 4 involves the reaction of a nitrile intermediate with sodium azide, leading to the formation of the azido group. The reaction typically occurs under mild conditions, with the nitrile intermediate being treated with sodium azide in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In industrial settings, the production of Losartan Impurity 4 is minimized through careful control of reaction conditions and purification processes. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the detection and quantification of this impurity at trace levels, allowing for its effective removal from the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Losartan Impurity 4 primarily undergoes substitution reactions due to the presence of the azido group. These reactions can lead to the formation of various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions: Common reagents for substitution reactions involving Losartan Impurity 4 include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions, with the azido group being replaced by the nucleophile to form the corresponding amine or thiol derivative .

Major Products: The major products formed from the reactions of Losartan Impurity 4 include substituted biphenyl-tetrazole derivatives, which can be further analyzed for their potential biological activities and toxicological profiles .

Vergleich Mit ähnlichen Verbindungen

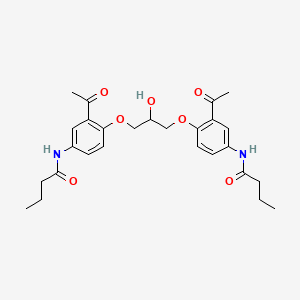

Similar Compounds: Similar compounds to Losartan Impurity 4 include other azido impurities found in sartan drugs, such as those in irbesartan, valsartan, and candesartan. These impurities share a common structural motif, with a tetrazole ring bonded to a phenyl group and an azido group at the ortho-position .

Uniqueness: Losartan Impurity 4 is unique due to its specific structure and the conditions under which it forms. Unlike other azido impurities, it is primarily associated with the synthesis of losartan and has distinct reactivity and toxicological profiles. This uniqueness necessitates targeted analytical methods for its detection and quantification in losartan products .

Eigenschaften

CAS-Nummer |

141949-90-8 |

|---|---|

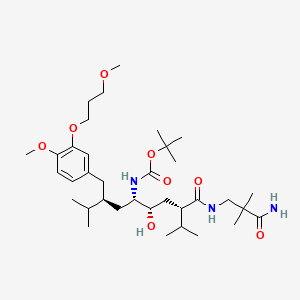

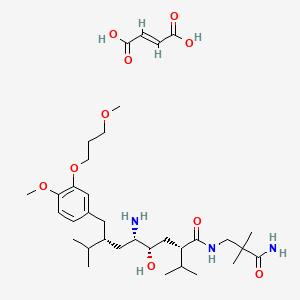

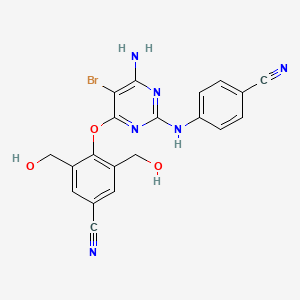

Molekularformel |

C22H21ClN6O |

Molekulargewicht |

420.9 g/mol |

IUPAC-Name |

2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde |

InChI |

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) |

InChI-Schlüssel |

SCMOTEPSOLOQMC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C=O |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600901.png)

![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B600906.png)